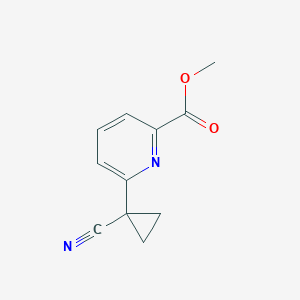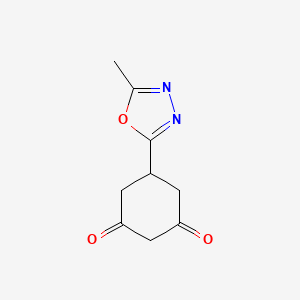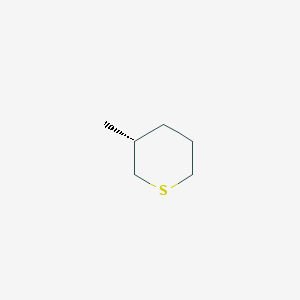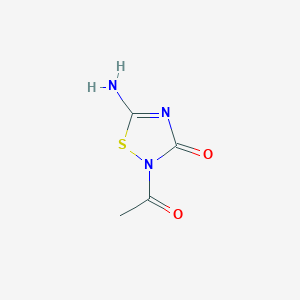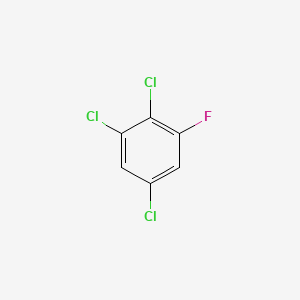
4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a dichlorophenyl group at position 5. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzonitrile and guanidine.
Cyclization Reaction: The key step involves the cyclization of 2,3-dichlorobenzonitrile with guanidine under basic conditions to form the pyrimidine ring.
Chlorination: The resulting pyrimidine derivative is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce chlorine atoms at positions 4 and 6.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Major products formed from these reactions include substituted pyrimidines, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants and microorganisms.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA synthesis or inhibit key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar compounds to 4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine include:
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Used as an intermediate in the synthesis of ticagrelor, an antiplatelet drug.
2,4-Dichloropyrimidine: A versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.
4,6-Dichloro-5-phenylpyrimidine-2-amine: Studied for its potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H5Cl4N3 |
|---|---|
Molecular Weight |
309.0 g/mol |
IUPAC Name |
4,6-dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H5Cl4N3/c11-5-3-1-2-4(7(5)12)6-8(13)16-10(15)17-9(6)14/h1-3H,(H2,15,16,17) |
InChI Key |
KCRORKBTQAGCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


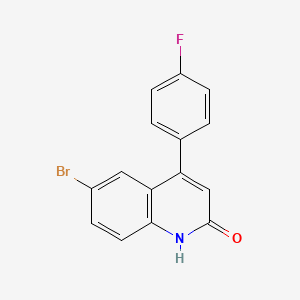
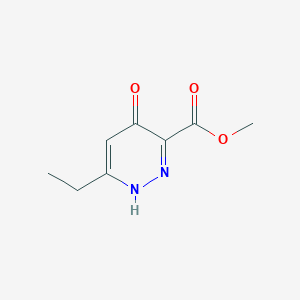
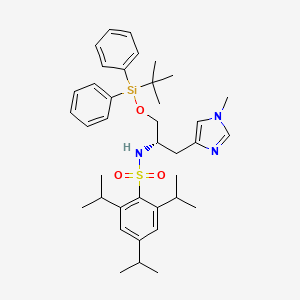
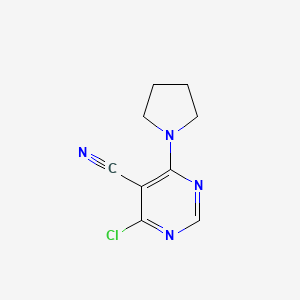
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
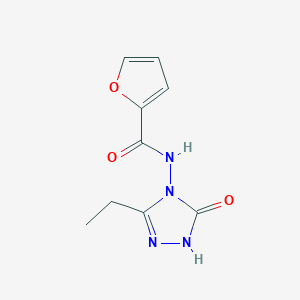
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)


